Cas no 245063-66-5 (3-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid)

3-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid is a heterocyclic compound featuring a benzofuran core with a carboxylic acid functional group at the 3-position and a methyl substituent on the dihydrofuran ring. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The compound's rigid benzofuran scaffold enhances stability, while the carboxylic acid group allows for further derivatization, enabling the synthesis of diverse derivatives. Its well-defined stereochemistry and purity are critical for precise synthetic routes. Suitable for research and industrial use, it offers consistent performance in reactions such as coupling, esterification, and amidation.
3-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid structure
245063-66-5 structure
Product Name:3-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid
CAS No:245063-66-5
MF:C10H10O3
MW:178.184603214264
CID:6184980
PubChem ID:84656335
Update Time:2025-05-20

3-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid
    • 3-methyl-2H-1-benzofuran-3-carboxylic acid
    • 3-Methyl-2,3-dihydrobenzofuran-3-carboxylic acid
    • EN300-23617908
    • DTXSID801240227
    • 3-Benzofurancarboxylic acid, 2,3-dihydro-3-methyl-
    • 245063-66-5
    • 2,3-Dihydro-3-methyl-3-benzofurancarboxylic acid
    • Inchi: 1S/C10H10O3/c1-10(9(11)12)6-13-8-5-3-2-4-7(8)10/h2-5H,6H2,1H3,(H,11,12)
    • InChI Key: KATGHGQTWIDEHA-UHFFFAOYSA-N
    • SMILES: O1C2C=CC=CC=2C(C(=O)O)(C)C1

Computed Properties

  • Exact Mass: 178.062994177g/mol
  • Monoisotopic Mass: 178.062994177g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 46.5Ų

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Additional information on 3-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid

Introduction to 3-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid (CAS No. 245063-66-5) and Its Emerging Applications in Chemical Biology

3-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid, identified by the chemical identifier CAS No. 245063-66-5, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the benzofuran family, a class of molecules known for their broad spectrum of pharmacological applications. The presence of a carboxylic acid functional group at the third position and a methyl substituent at the first position contributes to its distinct reactivity and binding affinity, making it a valuable scaffold for drug discovery and molecular probe development.

The benzofuran core is a privileged structure in medicinal chemistry, frequently employed in the design of bioactive molecules due to its ability to mimic natural products and interact with biological targets. 3-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid exhibits structural features that are reminiscent of several pharmacologically relevant compounds, including antiviral, anti-inflammatory, and anticancer agents. Its dihydrobenzofuran moiety provides a rigid framework that can be modified to enhance binding interactions with protein targets, while the carboxylic acid group offers opportunities for further derivatization via esterification or amidation.

Recent advancements in synthetic chemistry have enabled the efficient preparation of 3-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid, facilitating its exploration in various biochemical assays. The compound has been synthesized through multiple pathways, including cyclization reactions involving readily available precursors such as 2-formylphenylacetic acid derivatives. These synthetic strategies highlight the versatility of benzofuran derivatives as building blocks for medicinal chemistry campaigns.

In the realm of drug discovery, 3-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid has been investigated as a potential scaffold for modulating enzyme activity. Specifically, its structural motif has been explored for interactions with enzymes involved in metabolic pathways relevant to inflammation and cancer progression. Preliminary computational studies suggest that this compound can engage with heme-containing proteins and transcription factors, potentially influencing downstream signaling cascades. Such interactions are critical for developing novel therapeutic strategies targeting complex diseases.

The pharmacokinetic profile of 3-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid is another area of active interest. Initial pharmacokinetic studies indicate that the compound exhibits moderate solubility in aqueous buffers, which is advantageous for formulation development. Additionally, its metabolic stability suggests that it may have a reasonable half-life in vivo, allowing for prolonged biological activity. These properties make it an attractive candidate for further preclinical evaluation.

One of the most compelling aspects of 3-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid is its potential as a tool compound in chemical biology research. Its well-defined structure allows researchers to use it as a starting point for generating libraries of derivatives through combinatorial chemistry or directed evolution techniques. Such libraries can then be screened against biological targets to identify novel lead compounds with enhanced potency and selectivity.

The integration of CAS No. 245063-66-5 into high-throughput screening (HTS) platforms has been explored by several academic and industrial groups. These efforts have led to the identification of compounds with promising activities against bacterial pathogens and viral proteases. For instance, modifications of the benzofuran core have resulted in derivatives that exhibit inhibitory effects on enzymes implicated in bacterial quorum sensing, highlighting the therapeutic potential of this scaffold.

Emerging research also suggests that 3-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid may play a role in modulating immune responses. Studies indicate that certain benzofuran derivatives can interact with immune cell surface receptors, influencing cytokine production and immune cell trafficking. This capability is particularly relevant in the context of developing immunotherapies for cancer and autoimmune diseases.

The synthesis and functionalization of CAS No. 245063-66-5 have been further advanced by innovations in green chemistry principles. Researchers have developed solvent-free reactions and catalytic methods that minimize waste and improve atom economy, aligning with sustainable practices in pharmaceutical development. These advancements not only enhance the efficiency of producing this compound but also contribute to reducing its environmental footprint.

Looking ahead, the future prospects for 3-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid are promising, particularly as more detailed structural elucidations are achieved through spectroscopic techniques such as NMR and mass spectrometry. These studies will provide critical insights into its conformational dynamics and binding interactions with biological targets.

In conclusion,CAS No 2450636675 represents a structurally intriguing molecule with significant potential in chemical biology and drug discovery applications. Its unique combination of features—such as a dihydrobenzofuran core and a carboxylic acid group—makes it an ideal candidate for further exploration as both a tool compound and a lead molecule for therapeutic development.

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